Cas no 80538-72-3 (4-acetamidopyridine-3-carboxamide)

4-acetamidopyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-acetamidopyridine-3-carboxamide
- 4-Acetamidonicotinamide
- LogP
- 4-Acetylamino-nicotinamide 97%
- 80538-72-3
- J-514274
- CS-0455861
- AKOS006304400
-
- Inchi: InChI=1S/C8H9N3O2/c1-5(12)11-7-2-3-10-4-6(7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12)
- InChI Key: PXRZPKNFSVPKOG-UHFFFAOYSA-N
- SMILES: CC(N=C1C=CNC=C1C(N)=O)=O
Computed Properties
- Exact Mass: 179.069476538g/mol
- Monoisotopic Mass: 179.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 85.1Ų
4-acetamidopyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029205411-250mg |
4-Acetamidopyridine-3-carboxamide |
80538-72-3 | 95% | 250mg |
$194.04 | 2023-09-01 | |
Chemenu | CM323031-1g |
4-Acetamidonicotinamide |
80538-72-3 | 95% | 1g |
$439 | 2022-06-10 | |
Alichem | A029205411-1g |
4-Acetamidopyridine-3-carboxamide |
80538-72-3 | 95% | 1g |
$514.80 | 2023-09-01 | |
Chemenu | CM323031-1g |
4-Acetamidonicotinamide |
80538-72-3 | 95% | 1g |
$439 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526528-1g |
4-acetamidonicotinamide |
80538-72-3 | 98% | 1g |
¥9600.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526528-250mg |
4-acetamidonicotinamide |
80538-72-3 | 98% | 250mg |
¥3369.00 | 2024-07-28 |
4-acetamidopyridine-3-carboxamide Related Literature
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on 4-acetamidopyridine-3-carboxamide
Comprehensive Overview of 4-Acetamidopyridine-3-Carboxamide (CAS No. 80538-72-3): Properties, Applications, and Research Insights
4-Acetamidopyridine-3-carboxamide (CAS No. 80538-72-3) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This heterocyclic derivative, featuring both acetamido and carboxamide functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C8H9N3O2, and precise molecular weight (179.18 g/mol) make it a subject of interest for researchers exploring small-molecule drug discovery and enzyme inhibition mechanisms.
Recent studies highlight the compound's role in modulating protein-protein interactions (PPIs), a hot topic in targeted therapy development. With the rise of AI-driven drug design, 4-acetamidopyridine-3-carboxamide has been flagged in computational screenings for its potential binding affinity to kinases and GPCRs—key targets in cancer research and neurodegenerative disease studies. Researchers frequently search for "pyridine derivatives in medicinal chemistry" or "acetamido-carboxamide synergies," reflecting growing curiosity about its mechanism.
The compound's crystalline structure and solubility profile (moderate in polar solvents like DMSO) facilitate its use in high-throughput screening (HTS) assays. Analytical techniques such as HPLC purification and LC-MS characterization are commonly employed to ensure purity, a critical factor given its application in preclinical studies. Notably, its stability under physiological pH conditions makes it suitable for in vitro models investigating metabolic pathways.
In material science, 80538-72-3 has been explored as a building block for coordination polymers, leveraging its dual functional groups to create metal-organic frameworks (MOFs) with potential applications in molecular sensing. This aligns with trending searches like "functionalized pyridines for MOFs" and "bioactive crystal engineering," demonstrating cross-disciplinary relevance.
Ongoing investigations focus on optimizing synthetic routes to 4-acetamidopyridine-3-carboxamide, with green chemistry approaches (microwave-assisted synthesis, catalyst-free reactions) being prioritized to reduce environmental impact. Patent analyses reveal its inclusion in proprietary libraries for fragment-based drug design, particularly in orphan disease research—a sector experiencing exponential growth due to advancements in precision medicine technologies.
From a commercial perspective, suppliers emphasize its role as a high-purity reference standard, catering to quality control labs requiring compounds with ≥98% purity (verified by NMR spectroscopy). The compound's spectral data (IR, UV-Vis) is often requested for method validation, reflecting its utility in analytical method development workflows.
Emerging applications include its use as a template for designing fluorescent probes, capitalizing on the pyridine core's photophysical properties. This connects to popular queries about "small-molecule imaging agents" and "bio-compatible fluorophores," areas where 80538-72-3 derivatives show promise for live-cell imaging techniques.
Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols (gloves, ventilation) are recommended. Its environmental fate is currently under study, with particular attention to biodegradation pathways—a concern aligned with global emphasis on sustainable chemistry practices.
Future research directions may explore its enantiomeric forms, as chirality often dictates pharmacological activity. The compound's structure-activity relationships (SAR) remain underexplored, presenting opportunities for academic-industrial collaborations in hit-to-lead optimization programs.
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